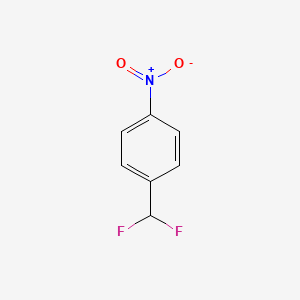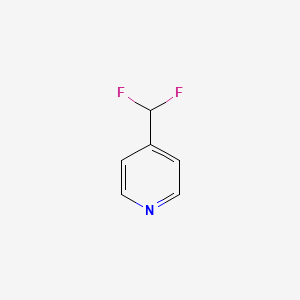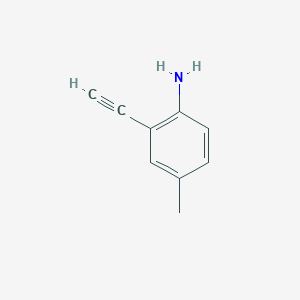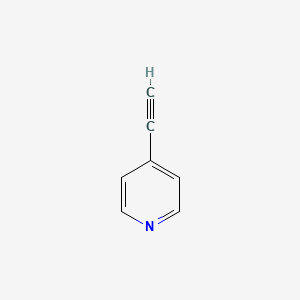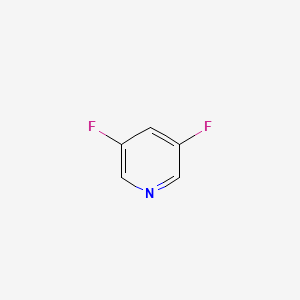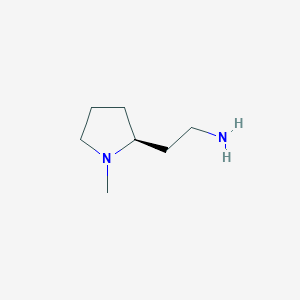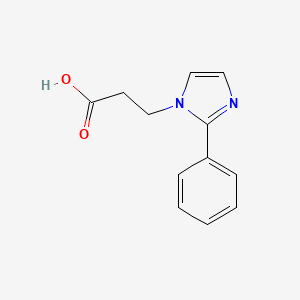
1,8-ジアザフルオレン-9-オン
概要
説明
1,8-Diazafluoren-9-one is a useful research compound. Its molecular formula is C11H6N2O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Diazafluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Diazafluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
法科学
DFOは、多孔質表面の潜在的な指紋を検出するために、法科学で広く使用されています . 指紋に存在するアミノ酸と反応して、強い蛍光性誘導体を形成します . これらの誘導体に青緑色の光を当てると、指紋が光ります .
光学アプリケーション
DFOは、光学アプリケーション用の複合薄膜の作製に使用されてきました . これらのフィルムは発光を示し、これはさまざまな光学アプリケーションで役立つ特性です .
診断目的
DFOは法科学での用途で知られていますが、診断目的での使用はまだ十分に調査されていません . 透明基板上のDFOの安定化により、α-アミノ酸の検出のために生体分子との錯体形成が可能になります . これは、いくつかの疾患の早期診断に使用できる可能性があります .
蛍光検出
DFOは、標的α-アミノ酸であるグリシンの蛍光検出に使用されてきました . これは、尿生殖器癌の潜在的なマーカーとなる可能性があります .
ハイブリッド生体適合性媒体における緑色光の増強
DFO凝集体は、ハイブリッド生体適合性媒体における緑色光の増強に使用されてきました . これは、凝集状態における独自の光電子特性によるものです .
表面エネルギー特性
DFOを使用して、非従来型の凝集形成と染料濃度の変化が材料の表面エネルギー特性に与える影響を研究しました . これは、特定の表面エネルギー特性を持つ材料の設計と製造に影響を与えます .
作用機序
Target of Action
The primary target of 1,8-Diazafluoren-9-one (DFO) is the amino acids present in latent fingerprints . These amino acids are left behind when fingers touch a surface, and they serve as the key interaction point for DFO .
Mode of Action
DFO interacts with its targets by forming highly fluorescent derivatives with the amino acids . This reaction is triggered when DFO comes into contact with the amino acids present in the fingerprint residue . The fluorescence of these derivatives is what allows the previously invisible fingerprints to be detected .
Biochemical Pathways
The biochemical pathway involved in the action of DFO is relatively straightforward. When DFO comes into contact with the amino acids present in fingerprint residue, it reacts to form fluorescent derivatives
Result of Action
The result of DFO’s action is the formation of fluorescent derivatives when it reacts with the amino acids present in fingerprint residue . These derivatives fluoresce under specific light conditions, allowing for the detection of previously invisible fingerprints . The fluorescence is typically observed when the derivatives are illuminated with light at an excitation wavelength of approximately 470 nm, resulting in emission at approximately 570 nm .
Action Environment
The action of DFO can be influenced by various environmental factors. For instance, the type of surface on which the fingerprints are located can affect the efficacy of DFO. It is most effective on porous surfaces . Additionally, the fluorescence of the DFO-amino acid derivatives can be affected by the lighting conditions, specifically the wavelength of light used for excitation . Furthermore, the concentration of DFO and the solvent used can also influence the fluorescence intensity .
Safety and Hazards
将来の方向性
Future research could focus on the application of DFO for diagnostic purposes . For instance, DFO could be used for the detection of α-amino acids, which could be potential markers of certain diseases . Further studies could also explore the concentration-dependent properties of DFO in different matrices .
生化学分析
Biochemical Properties
1,8-Diazafluoren-9-one plays a significant role in biochemical reactions, particularly in forensic applications. It interacts with amino acids such as L-alanine to form fluorescent derivatives. This interaction involves the formation of a hemiketal intermediate, which is the reactive species in the reaction . The compound’s ability to form fluorescent derivatives with amino acids is due to its unique chemical structure, which includes nitrogen and oxygen heteroatoms in a ring structure .
Cellular Effects
The effects of 1,8-Diazafluoren-9-one on various types of cells and cellular processes are primarily related to its fluorescent properties. When used in forensic applications, the compound does not significantly impact cell function, signaling pathways, gene expression, or cellular metabolism. Its interaction with amino acids in fingerprint residues highlights its potential for biochemical applications beyond forensics .
Molecular Mechanism
At the molecular level, 1,8-Diazafluoren-9-one exerts its effects through binding interactions with amino acids. The compound reacts with amino acids to form fluorescent derivatives, which can be detected using fluorescence spectroscopy. This reaction involves the formation of a hemiketal intermediate, which is the reactive species that binds to the amino acids . The fluorescence properties of the derivatives are due to the unique structure of 1,8-Diazafluoren-9-one, which allows for efficient energy transfer and emission of light .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Diazafluoren-9-one can change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but its fluorescent properties can degrade over time, especially when exposed to light and air. Long-term studies have shown that the compound remains effective for detecting fingerprints for extended periods, but its fluorescence intensity may decrease over time .
Metabolic Pathways
The metabolic pathways of 1,8-Diazafluoren-9-one involve its interaction with amino acids to form fluorescent derivatives. The compound does not undergo significant metabolic changes in the body, as it is primarily used for external applications in forensic science. Its interaction with amino acids highlights its potential for use in biochemical assays and diagnostic applications .
Transport and Distribution
1,8-Diazafluoren-9-one is transported and distributed within cells and tissues primarily through passive diffusion. The compound’s small size and lipophilic nature allow it to easily penetrate cell membranes and interact with intracellular amino acids. Its distribution within tissues is influenced by its affinity for amino acids and other biomolecules .
Subcellular Localization
The subcellular localization of 1,8-Diazafluoren-9-one is primarily in the cytoplasm, where it interacts with amino acids to form fluorescent derivatives. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are mainly determined by its ability to form fluorescent derivatives with amino acids in the cytoplasm .
特性
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUVSBKUIWVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352406 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54078-29-4 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazafluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-DIAZAFLUOREN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
